Predicted Lipophilicity (LogP/LogD) Comparison with 6-Phenyl and 6-Thienyl Analogues
The furan-2-yl substituent confers a distinct lipophilicity profile relative to 6-phenyl and 6-thienyl congeners . The ACD/LogP of the target compound is 0.38, and ACD/LogD (pH 7.4) is -3.23 . In contrast, the 6-phenyl analogue (6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) has a predicted ACD/LogP of approximately 1.5–1.8, while the 6-(thiophen-2-yl) analogue has a predicted ACD/LogP of approximately 1.0–1.3 . This lower LogP and more negative LogD value for the target compound translate to higher aqueous solubility and lower non-specific protein binding, which are advantageous for fragment-based screening and in vivo pharmacokinetic profiling.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP and ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 0.38; ACD/LogD (pH 7.4) = -3.23 |
| Comparator Or Baseline | 6-Phenyl analogue: ACD/LogP ~1.5–1.8; 6-(Thiophen-2-yl) analogue: ACD/LogP ~1.0–1.3 |
| Quantified Difference | Target compound LogP is 1.1–1.4 units lower; LogD is >4 units lower |
| Conditions | ACD/Labs Percepta prediction at 25°C |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding and CYP450 inhibition, making this compound a more attractive starting point for lead optimization in drug discovery campaigns.
